Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate, also known as Boc-Succincarbonate, is a reagent used in organic synthesis for the protection and activation of carboxylic acid groups []. It is derived from N-Succinimide (2,5-dioxopyrrolidine) and tert-Butanol (tert-Butyl group) []. Its significance lies in its ability to selectively protect carboxylic acids while allowing further modifications on the molecule. Upon treatment with specific reagents, the Boc group can be removed to regenerate the free carboxylic acid [].
The key features of the molecule include:
The steric hindrance of the tert-Butyl group is crucial for its protecting ability [].
Boc-Succincarbonate can be synthesized from N-Succinimide and Di-tert-butyl dicarbonate [].
N-Succinimide + (Boc)2CO3 → Boc-Succincarbonate + BocOH
Boc-Succincarbonate reacts with carboxylic acids to form mixed anhydrides, which are highly reactive acylating agents. These mixed anhydrides can then react with nucleophiles (compounds with electron-donating groups) to form new C-O bonds.
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free carboxylic acid [].
Data on specific physical and chemical properties of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is limited. However, based on its structure, it is expected to be a colorless solid with low solubility in water and good solubility in organic solvents like dichloromethane and dimethylformamide [].
Irritant